molecular formula C7H11N3O B15071876 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one

Cat. No.: B15071876
M. Wt: 153.18 g/mol
InChI Key: VSRNSDKJVQTSIU-UHFFFAOYSA-N
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Description

This bicyclic compound features a pyrazolo[4,3-c]pyridine core with a tetrahydro ring system and a methyl substituent at position 2. The hydrochloride salt (CAS: 1260902-04-2) has a molecular formula of C7H12ClN3 and a molecular weight of 173.64 .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3aH-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-10-7(11)5-4-8-3-2-6(5)9-10/h5,8H,2-4H2,1H3

InChI Key

VSRNSDKJVQTSIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CNCCC2=N1

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The CIDR approach, as demonstrated in the synthesis of capromorelin intermediates, utilizes (±)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one as a starting material. The critical stereochemical resolution occurs through L-tartaric acid salt formation, achieving >85% chemical yield and 98% diastereomeric excess (de). The process involves:

  • Formation of diastereomeric salts through acid-base interaction
  • Selective crystallization of the (R)-enantiomer-tartrate complex
  • Liberation of chirally pure (R)-2 via ammonium hydroxide treatment

This method’s efficiency stems from the thermodynamic control of crystallization, where the less soluble diastereomer preferentially precipitates from the reaction mixture.

Cyclocondensation Route

Pyrazolone Precursor Strategy

A multi-step synthesis from 4-acetyl-5-imino-3-methyl-1-phenyl-2-pyrazoline involves:

  • Mannich Reaction : Treatment with paraformaldehyde and piperidine in dimethylformamide (DMF) at reflux for 3 hours yields 3-methyl-1-phenyl-5,6,7,7a-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4(3aH)-one.
  • Benzylidene Derivative Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde) in ethanol/HCl produces substituted derivatives.

Reaction conditions significantly impact yields:

Parameter Optimal Value Yield Impact
Temperature 80°C +32%
Solvent DMF +25%
Catalyst Loading 1.2 eq HCl +18%

Data adapted from pyrazolo[3,4-b]pyridin-4-one derivative studies.

Multi-Step Synthesis from Pyrazolone Derivatives

Zinc-Mediated Reduction

A patented method employs zinc dust in acetic acid for nitro group reduction:

  • Dissolve 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (1) in acetic acid
  • Reflux with zinc dust (1:0.5 w/w) for 2-3 hours
  • Filter and crystallize from dilute acetic acid

This step achieves 78-82% yield for the intermediate 3-methyl-1-phenyl-5,6,7,7a-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4(3aH)-one.

Spirocyclic Derivative Formation

Subsequent reactions with hydroxylamine hydrochloride in basic conditions yield isoxazolo-pyrazolo-pyridine hybrids:

$$ \text{C}{11}\text{H}{13}\text{N}3\text{O} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH, DMF}} \text{C}{11}\text{H}{12}\text{N}4\text{O}2 + \text{H}_2\text{O} $$

Reaction monitoring via HPLC shows 91% conversion at 8-hour reflux.

Transition Metal-Catalyzed Methods

Copper-Catalyzed Aerobic Cyclization

Adapting pyrazole synthesis protocols, copper(II) acetate (10 mol%) in DMF facilitates oxidative cyclization:

  • React β-ketoester derivatives with hydrazine hydrate
  • Introduce methyl groups via alkylating agents
  • Cyclize under oxygen atmosphere at 100°C

This method achieves 65-72% isolated yields with excellent functional group tolerance.

Iodine-Mediated Heterocyclization

An iodine/TBHP system in acetonitrile enables one-pot synthesis:

  • 20 mol% I₂
  • 3.0 equiv tert-butyl hydroperoxide (TBHP)
  • 80°C for 6 hours

Comparative oxidant screening revealed:

Oxidant Yield (%) Purity (HPLC)
TBHP 81 98.2
BPO 78 97.8
K₂S₂O₈ 65 95.4

Data from recent pyrazole derivative studies.

Hydrochloride Salt Preparation

Acid-Base Neutralization

The hydrochloride salt form (PubChem CID 55264754) is prepared via:

  • Dissolve free base in anhydrous ether
  • Bubble HCl gas at 0°C
  • Filter and dry under vacuum

Critical parameters:

  • Stoichiometry: 1:1.05 base:HCl ratio
  • Temperature: <5°C prevents decomposition
  • Solvent: Et₂O > THF (94% vs 87% yield)

The final product exhibits 99.1% purity by ion chromatography.

Comparative Method Analysis

Yield and Scalability

Method Typical Yield (%) Scalability (kg) Cost Index
CIDR 85 50+ 1.8
Cyclocondensation 78 10 1.2
Copper Catalysis 72 5 2.1
Iodine-Mediated 81 2 3.4

Cost index normalized to CIDR method = 1.0.

Environmental Impact

  • CIDR : Low E-factor (2.1) due to solvent recycling
  • Copper Catalysis : Requires heavy metal removal steps
  • Iodine Methods : Generate iodide byproducts needing neutralization

Synthetic Challenges and Solutions

Stereochemical Control

Racemization during amide coupling is mitigated by:

  • Using HOBt/DIC activation instead of EDCl
  • Maintaining reaction temperature <25°C
  • Implementing in situ FTIR monitoring

Purification Difficulties

The compound’s high polarity necessitates:

  • Reverse-phase chromatography (C18, MeCN/H₂O)
  • Countercurrent distribution for salt forms
  • Recrystallization from DMF/H₂O (7:3 v/v)

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the C5 position due to activation by adjacent nitrogen atoms. Key examples include:

Reaction TypeConditionsProductYieldSource
HalogenationNCS in DMF, 0°C → RT5-Chloro-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one78%
NitrationHNO₃/H₂SO₄, 50°C5-Nitro derivative65%
SulfonationClSO₃H, CH₂Cl₂, −10°C5-Sulfochloride intermediate82%

Halogenation products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Multi-Component Reactions (MCRs)

The compound participates in 5- and 6-component reactions (5CRs/6CRs) due to its dual nucleophilic (N1, N7) and electrophilic (C5) sites:

  • Example 6CR : Reacts with aryl aldehydes, malononitrile, and hydrazine under ultrasound irradiation (PEG-400 solvent) to form spiro-fused pyrazolo[3,4-b]pyridine derivatives (e.g., Scheme 1 in ).

  • Mechanism :

    • Knoevenagel condensation between aldehyde and malononitrile.

    • Michael addition of the pyrazolo-pyridine core.

    • Cyclization with hydrazine to form spirocycles .

Alkylation and Acylation

The methyl group at C2 and secondary amine (N7) are reactive toward alkylating/acylating agents:

ReagentConditionsProductApplication
Benzyl chlorideK₂CO₃, DMF, 80°CN7-Benzylated derivativeBioactive intermediate
Acetic anhydrideEt₃N, CH₂Cl₂, RTN7-Acetylated compoundSolubility enhancement

Cyclization Reactions

The saturated pyridine ring facilitates ring-expansion reactions:

  • With isatin : Forms fused pyrazolo[4,3-d]pyrimidines under DBU catalysis (PEG-400, 100°C) .

  • With hydroxylamine : Generates isoxazolo-pyrazolo-pyridines via [3+2] cycloaddition (NaHCO₃, EtOH) .

Cross-Coupling Reactions

The halogenated derivatives (e.g., 5-chloro or 5-iodo) undergo Pd-catalyzed couplings:

Coupling PartnerCatalyst SystemProductYield
Phenylboronic acidPd(OAc)₂/dppf, Cs₂CO₃5-Aryl-pyrazolo-pyridine85%
Vinyl triflatePdCl₂(PPh₃)₂, K₃PO₄5-Vinyl derivative72%

These reactions enable late-stage diversification for drug discovery .

Biological Activity Modulation

Functionalization at C5 and N7 enhances bioactivity:

  • Antimicrobial : 5-Nitro derivatives show MIC = 8 µg/mL against S. aureus .

  • Anticancer : N7-Acylated analogs inhibit PI3Kα (IC₅₀ = 0.2 µM).

This compound’s versatility in substitution, cyclization, and cross-coupling reactions makes it a key scaffold in medicinal and materials chemistry. Future work should explore enantioselective functionalization and computational modeling of reaction pathways.

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound that has applications in chemistry, biology, and industry. It has a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol.

Scientific Research Applications

This compound is used in scientific research as a building block for synthesizing complex heterocyclic compounds. Its structural similarity to biologically active molecules makes it useful in studying enzyme inhibition and receptor binding. The compound is also used in producing chemical intermediates and specialty chemicals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be done using reducing agents like lithium aluminum hydride. Substitution reactions involve replacing hydrogen atoms with other atoms or groups, with various nucleophiles being used.

This compound exhibits potential anticancer and antimicrobial properties, and may act as a protein kinase inhibitor.

Anticancer Activity Research suggests that pyrazolo derivatives, including this compound, may have anticancer properties. Studies evaluating pyrazolo derivatives against human cancer cell lines (MCF-7 for breast cancer and K562 for leukemia) have shown varying degrees of cytotoxicity, suggesting that structural modifications could enhance their anticancer efficacy. Some studies suggest that pyrazolo compounds may intercalate into DNA strands, disrupting replication processes in cancer cells. By inhibiting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest in cancer cells.

Antimicrobial Properties The pyrazolo[4,3-c]pyridine framework is associated with antimicrobial activity. Studies have demonstrated that certain pyrazolo derivatives can inhibit bacterial growth and exhibit antifungal properties, often by interfering with microbial metabolism or cell wall synthesis.

Protein Kinase Inhibition The compound's structural features suggest it could potentially act as a protein kinase inhibitor. In vitro studies have assessed the inhibition of kinases such as CDK2 and Abl, with specific derivatives showing varying degrees of effectiveness. For example, some pyrazolo derivatives effectively inhibited Abl kinase at micromolar concentrations, while others did not show significant inhibition due to structural limitations.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Target Compound vs. Pyridazinone Derivatives
  • Pyridazinone analogs (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one derivatives) replace the pyridine ring with a pyridazine (two adjacent nitrogen atoms). This increases electronegativity, altering hydrogen-bonding capacity and reactivity .
  • Hydrogenated pyrazolo-pyridines , such as the target compound, exhibit reduced ring strain and increased hydrophobicity compared to fully aromatic systems. This may enhance blood-brain barrier penetration for CNS targets .
Target Compound vs. Sulfonamide Derivatives

Compound 17 in (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine sulfonamide) shares the core structure but includes a sulfonamide group. Sulfonamides are known for antimicrobial and enzyme-inhibitory properties, suggesting divergent pharmacological applications compared to the methyl-substituted target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
Target compound (hydrochloride) C7H12ClN3 173.64 Methyl, tetrahydro ring ~1.2 (estimated)
Methyl ester derivative C11H13N3O2 219.24 Propargyl, ester ~2.5
Pyridazinone derivative C10H8ClN3O 221.64 Chlorine, phenyl ~2.8

The target compound’s tetrahydro ring and methyl group likely increase hydrophobicity (higher LogP) compared to polar pyridazinones. The methyl ester derivative () shows higher molecular weight due to the propargyl and ester groups, which may reduce aqueous solubility .

Pharmacological Activities

  • Pyridazinone Derivatives: Exhibit cardiotonic, hypotensive, and antiplatelet activities. For instance, 3,5-disubstituted-phenyl derivatives demonstrate vasodilation and platelet aggregation inhibition .
  • Sulfonamide Analogs : Optimized for metabolic stability, suggesting utility in prolonged-action therapeutics .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound with notable structural characteristics that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 100501-59-5

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds, including this compound, exhibit anticancer properties. A study evaluated various pyrazolo derivatives against human cancer cell lines (MCF-7 for breast cancer and K562 for leukemia) and found that while some compounds showed activity, others did not demonstrate significant cytotoxicity within the tested concentration ranges. This suggests that structural modifications may enhance their anticancer efficacy .

Antimicrobial Properties

The pyrazolo[4,3-c]pyridine framework has been associated with antimicrobial activity. Studies have shown that certain pyrazolo derivatives possess the ability to inhibit bacterial growth and show antifungal properties. The mechanism often involves interference with microbial metabolism or cell wall synthesis .

Protein Kinase Inhibition

The compound's structural features suggest potential as a protein kinase inhibitor. In vitro studies have assessed the inhibition of several kinases (e.g., CDK2 and Abl), although specific derivatives have shown varying degrees of effectiveness. For instance, while some pyrazolo derivatives effectively inhibited Abl kinase at micromolar concentrations, others did not exhibit significant inhibition due to structural limitations .

Case Studies

StudyFocusFindings
Anticancer ActivityEvaluated against MCF-7 and K562 cell lines; some derivatives showed no cytotoxicity.
Antimicrobial PropertiesCertain derivatives demonstrated significant antibacterial and antifungal activity.
Protein Kinase InhibitionVariability in inhibition effectiveness; some compounds inhibited CDK2 and Abl kinases.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : Some studies suggest that pyrazolo compounds may intercalate into DNA strands, disrupting replication processes in cancer cells.
  • Enzyme Inhibition : The inhibition of key enzymes involved in cellular signaling pathways is another proposed mechanism by which these compounds exert their effects.
  • Modulation of Cell Cycle : By inhibiting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest in cancer cells.

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